2-Propylthiazolidine

Description

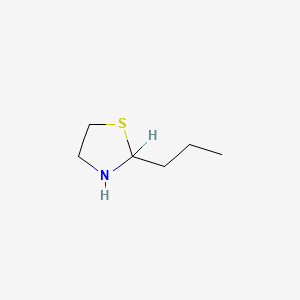

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-3-6-7-4-5-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJJSTNTIKWCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865131 | |

| Record name | 2-Propyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24050-10-0 | |

| Record name | 2-Propylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24050-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLTHIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU676T8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of 2 Propylthiazolidine

Methodologies for 2-Propylthiazolidine Synthesis

The formation of the 2-propylthiazolidine scaffold is primarily achieved through the condensation reaction between a thiol-containing amine and an aldehyde. This reaction is notable for its efficiency and mild conditions.

One-Pot Synthesis Approaches

The synthesis of 2-propylthiazolidine is typically accomplished via a one-pot reaction, which is valued for its operational simplicity and efficiency by combining multiple reaction steps without isolating intermediates. This approach involves the direct reaction of cysteamine (B1669678) (2-aminoethanethiol) with butyraldehyde (B50154). perfumerflavorist.comdss.go.th This condensation reaction proceeds readily under mild conditions, often at room temperature and neutral pH, to form the stable five-membered thiazolidine (B150603) ring with a propyl group at the second position. dss.go.th The formation of thiazolidines in this manner is a well-documented pathway, often utilized for derivatizing aldehydes for analytical purposes due to the stability of the resulting product. dss.go.th

Precursor Compounds and Reaction Conditions

The key precursor compounds for the synthesis of 2-propylthiazolidine are cysteamine and butyraldehyde. dss.go.th Cysteamine, which provides the nitrogen and sulfur atoms for the heterocyclic ring, can be derived from the decarboxylation of the amino acid cysteine. perfumerflavorist.com Butyraldehyde provides the carbon backbone for the 2-propyl substituent.

The reaction mechanism for the formation of thiazolidines from aldehydes and cysteamine has been studied in detail. dss.go.th It initiates with the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of the aldehyde. dss.go.th For aldehydes with more than two carbon atoms, like butyraldehyde, this forms a hemiketal intermediate. dss.go.th Subsequent protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a secondary carbocation. dss.go.th The final step is the intramolecular nucleophilic attack by the thiolate group on this carbocation, which results in the cyclized thiazolidine product. dss.go.th The reaction is significantly promoted by the presence of a buffer and a protic solvent, which aid in stabilizing intermediates and removing the water molecule formed during the reaction. dss.go.thnih.gov

| Precursor 1 | Precursor 2 | Product | Key Conditions | Reference |

| Cysteamine | Butyraldehyde | 2-Propylthiazolidine | Neutral pH, Room Temperature | dss.go.th |

| L-Cysteine | Butyraldehyde | 2-Propylthiazolidine-4-carboxylic acid | Condensation Reaction | yok.gov.tr |

Design and Synthesis of 2-Propylthiazolidine Derivatives

Building upon the core 2-propylthiazolidine structure, various derivatives have been designed and synthesized by modifying the thiazolidine ring. These modifications often target the carboxylic acid, thione, and dione (B5365651) functionalities to explore their chemical properties.

Thiazolidine-4-carboxylic Acid Derivatives

Derivatives of thiazolidine-4-carboxylic acid are commonly synthesized by reacting L-cysteine with an appropriate aldehyde or ketone. yok.gov.trekb.egnih.gov In the case of a 2-propyl derivative, L-cysteine is condensed with butyraldehyde. This reaction creates a new stereocenter at the C2 position, resulting in a mixture of diastereomers. These compounds, such as 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives, are synthesized for various research applications. nih.gov The general synthetic route involves the straightforward condensation of L-cysteine and the corresponding aldehyde. yok.gov.tr

| Derivative Type | Precursor 1 | Precursor 2 | General Method | Reference |

| 2-Phenyl-thiazolidine-4-carboxylic acid | L-Cysteine | Substituted Benzaldehydes | Condensation | yok.gov.trnih.gov |

| 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | L-Cysteine | 2-Hydroxy benzaldehyde | Condensation | ekb.eg |

Thiazolidine-2-thione Derivatives

The synthesis of N-propylthiazolidine-2-thione involves the alkylation of the parent thiazolidine-2-thione molecule. nih.govplos.org A general method for preparing such N-substituted derivatives includes reacting thiazolidine-2-thione with an alkyl halide, such as bromopropane, in the presence of a base like sodium hydroxide (B78521) (NaOH) and a suitable solvent like ethanol. plos.orgplos.org The reaction is typically carried out at a slightly elevated temperature to ensure completion. plos.org This synthetic strategy allows for the introduction of various alkyl groups onto the nitrogen atom of the thiazolidine-2-thione ring. nih.gov

| Product | Precursor 1 | Precursor 2 | Catalyst/Base | Temperature | Reference |

| N-Propylthiazolidine-2-thione | Thiazolidine-2-thione | Bromopropane | NaOH | 50°C | plos.orgplos.org |

| N-Ethylthiazolidine-2-thione | Thiazolidine-2-thione | Bromoethane | NaOH | 50°C | plos.org |

Thiazolidinedione Derivatives

3-Propylthiazolidine-2,4-dione and other N-substituted derivatives can be synthesized through various routes. One approach involves a multi-component reaction starting from a primary amine (e.g., propylamine), carbon disulfide, and methyl 2-bromoacetate when conducted in water. sharif.edu Another common method is the N-alkylation of the parent thiazolidine-2,4-dione ring. This is achieved by reacting thiazolidine-2,4-dione with an alkyl halide, like 1-bromopropane, in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). google.com Furthermore, derivatization at the 5-position of the ring is also a common strategy, often achieved through Knoevenagel condensation with various aromatic aldehydes. niscpr.res.in

| Product | Precursors | Conditions | Reference |

| 3-Substituted thiazolidine-2,4-diones | Primary amine, Carbon disulfide, Methyl 2-bromoacetate | Reaction in water | sharif.edu |

| 3-Propylthiazolidine-2,4-dione | Thiazolidine-2,4-dione, 1-Bromopropane | Potassium carbonate, DMF | google.com |

| 5-Arylidene-thiazolidine-2,4-diones | Thiazolidine-2,4-dione, Aromatic aldehyde | Knoevenagel condensation | niscpr.res.in |

Chiral Synthesis and Stereochemical Considerations

The introduction of chirality into the 2-propylthiazolidine structure is most commonly achieved through a chiral pool approach, utilizing enantiomerically pure starting materials. The inherent chirality of natural amino acids, particularly L-cysteine, provides a convenient and efficient pathway for the stereocontrolled synthesis of 2-propylthiazolidine derivatives.

The primary method involves the condensation reaction between L-cysteine and butyraldehyde (butanal). novapublishers.com In this reaction, the amino group and the thiol group of L-cysteine react with the carbonyl group of butyraldehyde to form the thiazolidine ring. Since L-cysteine possesses a chiral center at the C-4 position (an (R)-configuration), the resulting 2-propylthiazolidine-4-carboxylic acid is also chiral.

The condensation reaction creates a new stereocenter at the C-2 position of the thiazolidine ring, where the propyl group is attached. This results in the formation of two diastereomers: (2R, 4R)-2-propylthiazolidine-4-carboxylic acid and (2S, 4R)-2-propylthiazolidine-4-carboxylic acid. novapublishers.com The reaction of L-cysteine with aliphatic aldehydes typically yields a mixture of these diastereomers.

The stereochemical outcome of this condensation can be influenced by the reaction conditions. For instance, in the synthesis of various 2-substituted thiazolidine-4-carboxylic acids, the diastereomeric ratio has been shown to be affected by factors such as the solvent and the pH of the reaction medium. researchgate.net Generally, the formation of these diastereomers is a reversible process, and under certain conditions, one diastereomer may be thermodynamically more stable than the other, allowing for potential enrichment of a single stereoisomer. researchgate.net For example, in reactions with some aromatic aldehydes, the cis-diastereomer has been observed as the major product. researchgate.net

The separation of the resulting diastereomers can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), allowing for the isolation of stereochemically pure forms of 2-propylthiazolidine-4-carboxylic acid. nih.gov The characterization and differentiation of these diastereomers are typically performed using nuclear magnetic resonance (NMR) spectroscopy, where the distinct spatial arrangement of the substituents leads to different chemical shifts and coupling constants for the protons on the thiazolidine ring.

The synthesis of what is often referred to as 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) highlights the formation of this diastereomeric mixture from L-cysteine. yok.gov.trnih.gov This mixture itself has been utilized in various studies, indicating that in some applications, the separation of the diastereomers may not be necessary.

Below is a table summarizing the key aspects of the chiral synthesis of 2-propylthiazolidine-4-carboxylic acid.

| Starting Material | Reagent | Product(s) | Key Stereochemical Feature |

| L-Cysteine | Butyraldehyde | (2R, 4R)-2-propylthiazolidine-4-carboxylic acid and (2S, 4R)-2-propylthiazolidine-4-carboxylic acid | Formation of a diastereomeric mixture at the C-2 position while retaining the (R)-configuration at the C-4 position. |

Chemical Reactivity and Reaction Mechanisms of 2 Propylthiazolidine and Its Analogs

Hydrolytic Dissociation Mechanisms

The hydrolytic stability of the thiazolidine (B150603) ring is a critical aspect of its chemistry, often involving ring-chain tautomerism where the ring structure exists in equilibrium with an open-chain form. rsc.org This equilibrium and the subsequent hydrolysis are influenced by factors such as pH and substituents on the ring.

The alkaline hydrolysis of 2-aryl substituted thiazolidines has been shown to proceed through a mechanism involving a zwitterionic intermediate. acs.org For N-H thiazolidines, the reaction exhibits rate saturation at high hydroxide (B78521) concentrations. This is interpreted as a two-step mechanism: a rapid, reversible ring-opening to form a zwitterionic intermediate, followed by a base-dependent deprotonation of the nitrogen to yield a Schiff base, which then undergoes hydrolysis. acs.org In contrast, N-CH3 substituted thiazolidines show a linear dependence on hydroxide concentration, suggesting that hydrolysis occurs via a rate-determining attack of the hydroxide ion on the zwitterionic intermediate. acs.org

The general mechanism of hydrolysis involves the cleavage of biomolecules with the consumption of a water molecule, breaking the molecule into smaller components. wikipedia.org In the case of thiazolidines, this results in the generation of the parent aldehyde and aminothiol. scispace.com The kinetics of hydrolysis for 2-aryl substituted thiazolidines in acidic conditions have also been investigated, revealing that the reaction proceeds via an iminium ion intermediate formed from the ring-opening. researchgate.net The rate of this ring-opening can be pH-dependent, with catalysis by hydronium ions observed at low pH. researchgate.net

The structure of the substituent at the 2-position significantly impacts the rate of hydrolysis. For instance, the reactivity of aldehydes in forming thiazolidines increases with the length of the alkyl chain. dss.go.th This suggests that the stability of the resulting thiazolidine, and thus its susceptibility to hydrolysis, is influenced by the steric and electronic properties of the 2-substituent.

Table 1: Factors Influencing Hydrolytic Dissociation of Thiazolidines

| Factor | Influence on Hydrolysis | Mechanism |

| pH | Rate is pH-dependent. researchgate.net | In acidic conditions, hydronium ion catalysis facilitates ring-opening. researchgate.net In alkaline conditions, hydroxide ions participate in the rate-determining step. acs.org |

| N-Substitution | N-H thiazolidines show rate saturation at high base concentrations, while N-alkyl thiazolidines do not. acs.org | N-H thiazolidines proceed via a deprotonated Schiff base intermediate, whereas N-alkyl thiazolidines undergo direct hydroxide attack on the zwitterion. acs.org |

| 2-Substituent | Electronic and steric properties of the 2-substituent affect the equilibrium and rate of hydrolysis. dss.go.th | Electron-withdrawing groups can stabilize the ring, while bulky groups may sterically hinder nucleophilic attack. |

Role in Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental biochemical reaction involving the reversible formation and cleavage of disulfide bonds. nih.gov Thiazolidine derivatives, containing a masked thiol group, can participate in these reactions following ring-opening. The interconversion between the free thiol (reduced form) and the disulfide (oxidized form) is a redox process. libretexts.org

The thiazolidine ring can react with biological molecules containing nucleophilic cysteine residues. wustl.edu This reactivity is crucial for the biological activity of some thiazolidine compounds. The reaction is thought to proceed via the formation of a cysteamine (B1669678) adduct, which then participates in thiol-disulfide interchange reactions. wustl.edu This process is essentially a series of two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

The stability and reactivity in these exchange reactions are influenced by the surrounding chemical environment. For instance, in the intracellular environment, the high concentration of reduced glutathione (B108866) (GSH) tends to keep cysteine residues in their free thiol form. libretexts.org A disulfide bond in this environment will likely be reduced by GSH through a disulfide exchange reaction. libretexts.org

A novel ring-opening reaction of a peptide N-terminal thiazolidine has been developed using 2,2′-dipyridyl disulfide (DPDS). researchgate.net This reaction is efficient for protein chemical synthesis, demonstrating the utility of the thiazolidine ring as a protecting group for cysteine that can be selectively removed to allow for subsequent thiol-disulfide exchange reactions. researchgate.net

Table 2: Key Aspects of Thiazolidines in Thiol-Disulfide Exchange

| Feature | Description | Significance |

| Masked Thiol Group | The thiazolidine ring contains a sulfur atom that can be released as a free thiol upon ring-opening. nih.gov | This allows for the controlled release of a reactive thiol, which can then participate in disulfide exchange reactions. |

| Reaction with Nucleophilic Cysteines | Thiazolidines can react with cysteine residues in proteins and other biomolecules. wustl.edu | This reactivity is a potential mechanism for the biological activity of certain thiazolidine derivatives. |

| Redox Sensitivity | The thiol-disulfide exchange is a redox reaction, and the equilibrium is influenced by the cellular redox state. libretexts.org | The high intracellular concentration of reducing agents like glutathione favors the reduced thiol form. libretexts.org |

| Synthetic Applications | The thiazolidine ring can be used as a protecting group for cysteine in peptide synthesis. researchgate.net | Selective deprotection allows for controlled disulfide bond formation. researchgate.net |

Mechanisms of Tautomerism in Thiazolidine-2-thiones

Thiazolidine-2-thiones, which are analogs of 2-propylthiazolidine, exhibit thione-thiol tautomerism. nih.gov This is a type of isomerism where the isomers differ in the position of a proton and the location of a double bond. u-szeged.hu The two tautomeric forms are the thione form and the thiol form.

Quantum chemical studies have been employed to investigate the tautomeric equilibria of potentially tautomeric thiazole (B1198619) derivatives. arkat-usa.org These studies have shown that for 2-mercapto substituted thiazolidine derivatives, the thione form is generally more stable than the thiol form in the gas phase. arkat-usa.org This preference for the thione tautomer has also been confirmed in the solid state and in solution through crystallographic and computational studies of substituted 4-phenyl-4-thiazoline-2-thiones. nih.gov

The tautomeric equilibrium can be influenced by the solvent and temperature. unicamp.br The presence of certain substituents on the thiazolidine ring can also affect the relative stability of the tautomers. For example, in the case of 2-aryl-1,3-X,N-heterocycles, the ratio of the tautomeric forms is strongly influenced by the steric and electronic characteristics of the substituents. nih.gov

Ring-chain tautomerism is another important process for thiazolidine derivatives, where there is a reversible transformation between an open-chain structure and the cyclic thiazolidine ring. rsc.orgnih.gov This process is often acid-catalyzed and is a key step in the synthesis of these heterocycles. nih.gov The equilibrium between the ring and chain forms can be shifted by the electronic nature of the substituents on the ring. nih.gov

Table 3: Tautomeric Forms of Thiazolidine-2-thiones

| Tautomeric Form | Structural Feature | Relative Stability |

| Thione | Contains a C=S (thiocarbonyl) group. | Generally the more stable tautomer in the gas phase and solid state. arkat-usa.orgnih.gov |

| Thiol | Contains a C-S-H (sulfhydryl) group and a C=N bond within the ring. | Generally the less stable tautomer. arkat-usa.orgnih.gov |

Oxidative Transformations

The thiazolidine ring is susceptible to various oxidative transformations. These reactions can lead to a range of products, including N-oxides, 2- or 3-thiazolines, and thiazoles. researchgate.net Oxidation can also occur at the sulfur atom, yielding sulfoxide (B87167) or sulfone derivatives. researchgate.net

The oxidation of N-terminal dimethylation (Nme2) post-translational modifications can be achieved using reagents like selectfluor, leading to the formation of an iminium ion. nih.gov This reactive intermediate can then be trapped by aminothiols to form a thiazolidine ring. nih.gov This process, termed oxidative nitrile thiazolidination (OxNiTha), demonstrates a method for the chemoselective modification of proteins. nih.gov

An unexpected ring enlargement and oxidative-reductive transformation of the nitromethylene group has been observed in the reaction of (Z)-3-benzyl-2-(nitromethylene)thiazolidine with sodium hydroxide. rsc.orgrsc.org This highlights the complex reactivity of substituted thiazolidines under specific reaction conditions.

The thiazolidinedione ring system, another analog, can undergo transformations facilitated by the electron-accepting properties of the sulfur atom. researchgate.net This can lead to unusual hydrogen bonding and subsequent reactions.

Table 4: Products of Thiazolidine Oxidation

| Product Type | Description |

| N-oxides | Oxidation occurs at the nitrogen atom of the thiazolidine ring. researchgate.net |

| Thiazolines | Dehydrogenation of the thiazolidine ring leads to the formation of a double bond. researchgate.net |

| Thiazoles | Further oxidation/aromatization of thiazolines results in the formation of the aromatic thiazole ring. researchgate.net |

| Sulfoxides/Sulfones | Oxidation occurs at the sulfur atom of the thiazolidine ring. researchgate.net |

Metal Ion Interactions

Thiazolidine derivatives can act as ligands, coordinating with metal ions to form metal complexes. researchgate.netscienceready.com.au The nitrogen and sulfur atoms of the thiazolidine ring are potential donor atoms for coordination. The formation of these complexes can influence the chemical and biological properties of the thiazolidine derivative.

The coordination chemistry of various thiazoline (B8809763) and thiazolidine derivatives with metal ions such as Co(II), Zn(II), Ni(II), and Cu(I) has been studied. researchgate.netcdnsciencepub.com In these complexes, the thiazolidine derivative can act as a bidentate or tridentate ligand, bonding to the metal ion through the nitrogen and sulfur atoms. For example, in some cobalt and nickel complexes, the ligand binds to the metal ion through both the imine and thiazoline nitrogen atoms. researchgate.net

The stability of these metal complexes is described by a stability constant, which is an equilibrium constant for the formation of the complex in solution. wikipedia.org The strength of the interaction between the metal ion and the ligand is influenced by factors such as the nature of the metal ion, the ligand, and the solvent. libretexts.org

The reaction of 2-(1-carboxyl-2-hydroxyphenyl)thiazolidine with various metal salts leads to the formation of new metal complexes. tandfonline.com In these complexes, the dianion of the corresponding Schiff base acts as a tridentate NSO donor ligand. tandfonline.com

The electrochemical behavior of thiazolidine-4-carboxylic acid and its 2-substituted derivatives, including 2-propyl-thiazolidine-4-carboxylic acid, has been studied at mercury electrodes. tandfonline.com Anodic waves resulting from the formation of adsorbed mercury thiazolidates were observed, indicating an interaction between the thiazolidine derivative and the mercury metal. tandfonline.com

Table 5: Examples of Metal Complexes with Thiazolidine Derivatives

| Metal Ion | Ligand | Coordination Mode | Resulting Complex |

| Co(II) | 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine | N,N-bidentate | [CoCl2(PyTT)] researchgate.net |

| Zn(II) | 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine | N,N-bidentate | [ZnCl2(PyTT)] researchgate.net |

| Ni(II) | 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine | N,N-bidentate | Ni(PyTT)22 |

| Cu(I) | 1,3-Thiazolidine-2-thione | Bridging and terminal | [Cu4(tzdt)6] cdnsciencepub.com |

| Hg(II) | Thiazolidine-4-carboxylic acids | Adsorbed thiazolidates | Mercury thiazolidates tandfonline.com |

Biological and Biochemical Research on 2 Propylthiazolidine

Prodrug Mechanisms and Biotransformation Pathways

2-Propylthiazolidine, specifically its carboxylic acid derivative 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), has been a subject of biochemical research primarily for its role as a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body into a pharmacologically active drug. The design of PTCA centers on the efficient and controlled delivery of a crucial amino acid, L-cysteine.

PTCA is structurally designed as an L-cysteine prodrug. mdpi.comnih.govnih.gov Its core structure features a thiazolidine (B150603) ring, which is formed by the condensation of L-cysteine with an aldehyde. This configuration effectively masks the reactive sulfhydryl (-SH) group of the cysteine molecule. mdpi.comnih.gov The masking of the sulfhydryl group is a key feature, as it stabilizes the molecule and protects it from premature oxidation, ensuring that the cysteine can be delivered intact to its target destination within the body. nih.gov Once administered, the thiazolidine ring is designed to open, releasing the active L-cysteine. nih.govnih.gov

A significant aspect of PTCA's mechanism is its 'demand-pull' hydrolysis. mdpi.com This concept suggests that the rate of conversion of PTCA into L-cysteine is not constant but is driven by the cellular requirement for cysteine. When cells are under oxidative stress or have depleted stores of glutathione (B108866) (GSH), the demand for L-cysteine, a rate-limiting precursor for GSH synthesis, increases. This increased demand pulls the equilibrium of the hydrolysis reaction forward, accelerating the breakdown of PTCA and the release of L-cysteine. This dynamic release mechanism allows for a more efficient replenishment of GSH where it is most needed. Research indicates that PTCA may release its cysteine payload and consequently stimulate GSH release about 20% more efficiently than N-acetyl-cysteine (NAC), another well-known cysteine prodrug. mdpi.com

The biotransformation of PTCA to release L-cysteine involves the cleavage of its thiazolidine ring. This conversion can proceed through both non-enzymatic and enzymatic pathways. mdpi.comnih.gov The primary non-enzymatic process is hydrolytic dissociation, where the molecule reacts with water, causing the ring to open and liberate L-cysteine. mdpi.comnih.gov This process is fundamental to its 'demand-pull' characteristic.

In addition to spontaneous hydrolysis, enzymatic processes common in biotransformation may also contribute. nih.govnih.gov The body utilizes a host of enzymes, primarily in the liver, to metabolize foreign compounds (xenobiotics). nih.govpharmgkb.org Phase I reactions, which include oxidation, reduction, and hydrolysis, are designed to introduce or expose functional groups, making molecules more polar. nih.gov While specific enzymes responsible for PTCA metabolism are not fully detailed in the provided literature, it is plausible that hydrolytic enzymes could facilitate the cleavage of the thiazolidine ring, complementing the non-enzymatic conversion. mdpi.comnih.gov The conversion of prodrugs often involves a combination of spontaneous chemical reactions and enzyme-catalyzed transformations to ensure the timely and efficient release of the active substance. mdpi.comnih.gov

'Demand-Pull' Hydrolysis and Glutathione Release Dynamics

Modulation of Intracellular Thiol Homeostasis

Thiol homeostasis, particularly the balance of cysteine and glutathione, is critical for cellular defense against oxidative stress. PTCA directly influences this balance by serving as a source of cysteine, which in turn boosts the synthesis of glutathione.

The primary role of glutathione in the cell is to act as a major endogenous antioxidant. nih.gov Its synthesis is a two-step, ATP-dependent process catalyzed by specific enzymes. mdpi.comfrontiersin.org The availability of cysteine is often the rate-limiting factor in this pathway. nih.gov

By delivering L-cysteine, PTCA directly stimulates the biosynthesis of GSH. mdpi.comnih.govnih.gov Studies have demonstrated this effect in various models. For instance, in a murine model of colitis where hepatic GSH levels were significantly depleted, treatment with PTCA normalized these levels. nih.govnih.gov Similarly, in a dietary model of steatohepatitis in rats, administration of PTCA, described as a GSH-enhancing agent, normalized depleted blood GSH levels. nih.gov This restoration of GSH levels is crucial for protecting cells from the damage caused by reactive oxygen species (ROS) that accumulate during inflammatory conditions and metabolic stress. nih.gov

Table 1: Enzymes in Glutathione (GSH) Biosynthesis This table outlines the key enzymes involved in the two-step synthesis of glutathione from its constituent amino acids.

| Step | Enzyme | Reaction |

| 1 | γ-glutamyl-l-cysteine ligase (GCL) | Catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. mdpi.comfrontiersin.org |

| 2 | Glutathione Synthetase (GLS) | Catalyzes the addition of glycine (B1666218) to γ-glutamylcysteine to produce glutathione. mdpi.comfrontiersin.org |

While cysteine is essential, maintaining its concentration within a narrow, optimal range is vital, as excessive levels can be toxic. mdpi.comelifesciences.org High concentrations of cysteine can promote the formation of highly toxic hydroxyl radicals through the Fenton reaction and act as a neural excitotoxin. mdpi.comelifesciences.org Therefore, the controlled delivery of cysteine is as important as the delivery itself.

PTCA contributes to the regulation of cysteine homeostasis through its 'demand-pull' hydrolysis mechanism. mdpi.com Rather than releasing a large, uncontrolled amount of cysteine at once, PTCA provides it in response to cellular needs. This regulated release helps prevent a sudden spike in intracellular cysteine concentration, thereby avoiding potential cytotoxicity while still providing the necessary substrate for GSH synthesis. mdpi.commdpi.com This mechanism ensures that cysteine is available for critical functions, such as protein synthesis and antioxidant defense, without disrupting the delicate metabolic balance of the cell. mdpi.comnih.gov

Table 2: Effects of PTCA on Biochemical Markers in a Murine Colitis Model This table summarizes the impact of PTCA treatment on key biochemical markers in mice with DSS-induced colitis, demonstrating its ability to restore antioxidant levels and reduce inflammatory markers.

| Marker | Effect of DSS-Induced Colitis | Effect of PTCA Treatment |

| Hepatic Glutathione (GSH) | Significantly depleted. nih.govnih.gov | Normalized levels. nih.govnih.gov |

| Serum Amyloid A | Significantly increased. nih.govnih.gov | Improved (reduced) levels. nih.govnih.gov |

| Inflammatory Cytokines (IL-6, TNF-α, etc.) | Significantly increased. nih.govnih.gov | Improved (reduced) levels. nih.govnih.gov |

| Macrophage Markers (COX-2, CD68) | Significantly upregulated. nih.govnih.gov | Attenuated upregulation. nih.govnih.gov |

Impact on Oxidized Glutathione (GSSG) Concentrations

Research into the biochemical effects of 2-Propylthiazolidine, also known as 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), has highlighted its role in modulating the balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). An elevated GSSG concentration and a decreased GSH/GSSG ratio are indicative of oxidative stress, where the accumulation of reactive oxygen species (ROS) outpaces the cell's antioxidant capacity. researchgate.net

In a murine model of colitis, a condition associated with significant oxidative stress, the ratio of reduced-to-oxidized glutathione (GSH/GSSG) in intestinal tissue was markedly decreased. However, treatment with PTCA was found to normalize this ratio. researchgate.net This finding suggests that 2-Propylthiazolidine helps to mitigate the accumulation of oxidative radicals, thereby restoring a more favorable redox balance. By serving as a cysteine precursor, PTCA facilitates the synthesis of GSH, which is then available to neutralize ROS, a process that converts GSH to GSSG. The subsequent reduction of GSSG back to GSH is a critical step in maintaining the cellular antioxidant pool. The normalization of the GSH/GSSG ratio by PTCA indicates a significant impact on the dynamics of glutathione metabolism under conditions of oxidative stress.

Table 1: Effect of 2-Propylthiazolidine (PTCA) on Intestinal GSH/GSSG Ratio in a Murine Colitis Model

| Treatment Group | Intestinal GSH/GSSG Ratio | Outcome |

| Control | 9 | Normal redox state |

| Colitis (DSS) | 5.6 | Indicates accumulation of oxidative radicals |

| Colitis + PTCA | Normalized | Restoration of redox balance |

Data sourced from a study on a murine model of inflammatory bowel disease. researchgate.net

Mechanisms of Action in Redox Regulation

Attenuation of Oxidative Stress Responses

2-Propylthiazolidine (PTCA) demonstrates a significant capacity to attenuate oxidative stress responses, primarily by bolstering the intracellular antioxidant defense systems. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. nih.gov PTCA, by acting as a prodrug of L-cysteine, directly supports the biosynthesis of glutathione (GSH), one of the most important endogenous antioxidants. nih.govmdpi.com

Influence on Reactive Oxygen Species (ROS) Metabolism

2-Propylthiazolidine (PTCA) influences the metabolism of reactive oxygen species (ROS) by enhancing the cellular capacity for their detoxification. ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of aerobic metabolism and can cause significant damage to lipids, proteins, and DNA if not properly controlled. wikipedia.orgmdpi.com The primary mechanism through which PTCA exerts its influence is by increasing the availability of cysteine for the synthesis of glutathione (GSH). mdpi.com

GSH plays a central role in ROS metabolism, acting as a cofactor for enzymes like glutathione peroxidase, which catalyzes the reduction of hydrogen peroxide to water. circulation.or.kr In conditions of high oxidative stress, such as in a murine colitis model, there is an accumulation of oxidative radicals. researchgate.net Treatment with PTCA was shown to normalize the ratio of reduced (GSH) to oxidized (GSSG) glutathione, indicating a restoration of the cell's ability to manage ROS. researchgate.net By boosting the levels of GSH, PTCA ensures that the enzymatic and non-enzymatic antioxidant systems that rely on this tripeptide are fully functional, leading to more efficient scavenging and neutralization of ROS. researchgate.netnih.gov

Protein S-Glutathiolation and Redox Signaling

Protein S-glutathiolation is a reversible post-translational modification where glutathione forms a mixed disulfide with a cysteine residue on a protein. mdpi.com This process is a critical mechanism in redox signaling, protecting protein thiols from irreversible oxidation and modulating protein function in response to changes in the cellular redox environment. mdpi.comnih.gov An increase in oxidative stress, characterized by either an accumulation of GSSG or the generation of reactive oxygen species, can promote S-glutathiolation. nih.gov

While direct studies on 2-Propylthiazolidine's (PTCA) effect on specific protein S-glutathiolation events are not detailed in the provided context, its mechanism of action is intrinsically linked to this process. As a cysteine prodrug, PTCA increases the intracellular pool of glutathione (GSH). nih.govmdpi.com GSH is the key molecule involved in S-glutathiolation. mdpi.com Under conditions of oxidative stress, where PTCA has been shown to be effective, the increased availability of GSH could influence the S-glutathiolation of various proteins. This modification can act as a protective "cap" for cysteine residues, preventing irreversible damage, and can also regulate signaling pathways involved in cellular responses to stress. nih.gov Therefore, by bolstering GSH levels, PTCA indirectly supports this crucial redox regulatory and signaling mechanism. nih.govmdpi.commdpi.com

Research on Specific Biochemical Pathways and Targets

Effects on Sulfhydryl Levels in Extrahepatic Tissues

Research has demonstrated that 2-Propylthiazolidine (PTCA) has a significant and tissue-selective impact on sulfhydryl levels in extrahepatic tissues, particularly in the context of systemic toxicity. In a study using a mouse model of acetaminophen-induced toxicity, which is known to deplete glutathione (GSH) and cysteine (Cys), PTCA administration showed protective effects beyond the liver. nih.gov

Four hours after the administration of a hepatotoxic dose of acetaminophen (B1664979), there were notable decreases in GSH and cysteine concentrations in the renal cortex and in the blood. nih.gov The administration of PTCA worked to counteract these depletions. Specifically, in the renal cortex, PTCA attenuated the acetaminophen-induced depletion of both GSH and cysteine. nih.gov In the blood, it effectively prevented the drop in cysteine levels and even caused a substantial increase. nih.gov Interestingly, in the brain, where acetaminophen did not cause sulfhydryl depletion, PTCA administration led to an increase in both GSH and cysteine concentrations above control levels. nih.gov These findings highlight the effectiveness of PTCA in maintaining and even elevating crucial sulfhydryl compounds in various tissues outside the liver during a state of systemic oxidative challenge. nih.govnih.gov

Table 2: Effect of 2-Propylthiazolidine (PTCA) on Sulfhydryl Levels in Extrahepatic Tissues of Acetaminophen-Treated Mice

| Tissue | Sulfhydryl Compound | Effect of Acetaminophen Alone (% of Control) | Effect of Acetaminophen + PTCA (% of Control) |

| Renal Cortex | GSH | 64% | 78% |

| Cysteine | 39% | 65% | |

| Whole Blood | GSH | 87% | 94% |

| Cysteine | 30% | 670% | |

| Brain | GSH | No Depletion | 119% |

| Cysteine | No Depletion | 411% |

Data reflects concentrations at 4 hours post-acetaminophen administration. nih.gov

Inhibition of Xanthine (B1682287) Oxidase by Thiazolidine-2-thione Derivatives

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout and other metabolic diseases. nih.gov Thiazolidine-2-thione and its derivatives have emerged as a class of compounds with significant XO inhibitory potential. nih.govplos.org

In a study evaluating a series of novel thiazolidine-2-thione derivatives, most compounds exhibited significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. nih.govplos.org This was a considerable improvement compared to the parent compound, thiazolidine-2-thione, which had an IC50 of 72.15 μmol/L. nih.govplos.org One of the most potent derivatives, compound 6k, demonstrated an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than allopurinol, a commonly used XO inhibitor. nih.govplos.org

The structure-activity relationship studies revealed that the presence of a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. nih.govplos.orgresearchgate.netnih.gov Further kinetic analysis showed that compound 6k acts as a mixed-type inhibitor of XO. nih.govplos.orgresearchgate.netnih.gov Molecular docking studies provided insight into the binding mechanism, suggesting that the 4-fluorophenyl-sulfonyl part of the molecule interacts with Gly260 and Ile264 residues in the enzyme's active site through hydrogen bonds. nih.govplos.orgresearchgate.netnih.gov Simultaneously, the thiazolidinethione portion of the molecule forms hydrogen bonds with Glu263 and Ser347 in a hydrophobic pocket. nih.govplos.orgresearchgate.netnih.gov

Notably, the synthesis of 3-propyl-thiazolidine-2-thione has been documented, indicating the feasibility of producing derivatives with varied alkyl chains. researchgate.net

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Thiazolidine-2-thione Derivatives

Influence on Inflammatory Pathways (e.g., IL-6, TNF-α, OPN, COX-2, CD68)

Thiazolidine derivatives have demonstrated the ability to modulate key inflammatory pathways. In a murine model of colitis, treatment with 2(R,S)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), a cysteine prodrug, led to a significant improvement in inflammatory markers. nih.gov Specifically, the elevated serum levels of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, were reduced in mice receiving PTCA. nih.gov

The inflammatory response is a complex cascade involving various mediators. nih.gov Cytokines like Interleukin-6 (IL-6) and TNF-α are central to this process. nih.govmdpi.commdpi.com In many inflammatory conditions, the levels of these cytokines are elevated, contributing to tissue damage. nih.govmdpi.com For instance, in inflamed dental pulp tissue, increased levels of IL-1, TNF-α, and IL-6 have been detected. nih.gov Studies have shown that TNF-α can induce the production of IL-6 in stromal and osteoblastic cells. openaccessjournals.com

Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. nih.gov Increased expression of COX-2 is a hallmark of inflammation. nih.govnih.gov Research on human dental pulp fibroblasts showed that IL-1α and TNF-α can elevate the mRNA levels of both IL-6 and COX-2. nih.gov In a murine colitis model, Western blot analysis revealed a significant upregulation of COX-2 protein expression in the colonic tissue of mice with colitis, which was normalized following treatment with PTCA. mdpi.com

The macrophage marker CD68 is also relevant in the context of inflammation, as its presence indicates the infiltration of macrophages into inflamed tissues. While direct studies on the effect of 2-propylthiazolidine on osteopontin (B1167477) (OPN) and CD68 are not detailed in the provided context, the significant reduction in TNF-α and normalization of COX-2 by a related compound suggest a broad anti-inflammatory potential. nih.govmdpi.com

Inhibition of Viral Assembly (for related derivatives)

Certain thiazolidine derivatives have shown promise as antiviral agents, particularly by inhibiting the assembly of viruses. mdpi.com In research focused on finding new agents against the Tobacco Mosaic Virus (TMV), a series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated. mdpi.com

Several of these compounds exhibited moderate to excellent anti-TMV activity. mdpi.com One particular derivative, compound 3, was found to inhibit the assembly of the virus by causing the aggregation of the 20S protein disk, a crucial component for viral particle formation. mdpi.comresearchgate.net This mechanism of action was confirmed through transmission electron microscopy. mdpi.com Molecular docking studies further supported these findings, indicating a strong interaction between compound 3 and the TMV coat protein (CP). mdpi.com

The antiviral efficacy of these cysteine derivatives was notable, with several compounds, including compound 3, showing higher anti-TMV activities than the commercial antiviral drug ribavirin. mdpi.com This highlights the potential of the thiazolidine scaffold in the development of novel antiviral therapies that target the crucial stage of viral assembly. mdpi.comnih.gov

Interactions with Key Enzymes and Receptors

The biological effects of compounds like 2-propylthiazolidine and its derivatives are mediated through their interactions with various enzymes and receptors. mdpi.comdducollegedu.ac.in These interactions can either activate or inhibit the function of these biological macromolecules, leading to a physiological response. dducollegedu.ac.incebm.net

Enzyme-coupled receptors are a major class of receptors that have an intracellular enzyme domain. pressbooks.pub When a ligand binds to the extracellular domain of such a receptor, it causes a conformational change that activates the intracellular enzyme activity, initiating a signaling cascade. pressbooks.pubnih.gov Receptor tyrosine kinases are a prominent example of this type of receptor. mdpi.comnih.gov

In the context of inflammation, cytokines like TNF-α and IL-6 exert their effects by binding to their specific receptors on the cell surface. openaccessjournals.com The binding of IL-6 to its receptor, for instance, leads to the activation of the JAK/STAT signaling pathway. openaccessjournals.com Thiazolidine derivatives that modulate the levels of these cytokines, as discussed previously, indirectly influence these receptor-mediated pathways. nih.gov

Furthermore, as detailed in the section on xanthine oxidase, thiazolidine-2-thione derivatives can directly interact with and inhibit enzymes. nih.govplos.org The binding of these inhibitors to the active site of xanthine oxidase prevents the enzyme from catalyzing its normal reaction, thereby reducing the production of uric acid. nih.govplos.org This direct enzyme inhibition is a key mechanism of action for the therapeutic effects of these compounds. nih.govplos.org The specificity of these interactions is highlighted by the fact that the two enantiomers of a chiral compound can have different biological effects due to the chiral nature of enzyme active sites and receptor binding pockets. dducollegedu.ac.in

In Vitro and In Vivo Model Systems for Biological Activity Assessment

Murine Colitis Models (DSS-induced)

The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice is a widely used and reproducible animal model for studying inflammatory bowel disease (IBD). nih.govmpbio.comnih.govarchivesofmedicalscience.com This model mimics many of the clinical and histological features of human ulcerative colitis. mpbio.com Administration of DSS in the drinking water of mice leads to damage of the colonic mucosa, triggering an inflammatory response characterized by bloody diarrhea, weight loss, and pathological changes in the colon. nih.govarchivesofmedicalscience.com

In a study investigating the effects of antioxidants on colitis, BALB/c mice were given DSS to induce colitis. nih.gov One of the antioxidants tested was 2(R,S)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA). nih.gov The results showed that PTCA significantly ameliorated the symptoms of colitis. nih.gov Mice treated with PTCA showed improved diarrhea, reduced colon lesions, and increased body weights compared to the untreated DSS group. nih.gov Furthermore, PTCA treatment helped to normalize the hematocrit levels and the length of the colon, which is typically shortened due to inflammation. nih.gov

The protective effects of PTCA in this model were associated with its ability to restore the levels of reduced glutathione (GSH) and to decrease the levels of the pro-inflammatory cytokine TNF-α. nih.gov These findings demonstrate the utility of the DSS-induced colitis model for evaluating the anti-inflammatory and antioxidant properties of thiazolidine derivatives. nih.govscispace.com

Table 2: Effects of PTCA in DSS-Induced Murine Colitis Model

Acetaminophen-Induced Tissue Damage Models

Acetaminophen (APAP) overdose can cause severe liver and kidney damage, and experimental models of APAP-induced toxicity are used to study the mechanisms of this damage and to evaluate potential protective agents. The toxicity of acetaminophen is largely attributed to its metabolic activation by cytochrome P450 enzymes to a highly reactive metabolite, N-acetyl-p-benzoquinoneimine (NAPQI). plos.org This metabolite depletes cellular stores of glutathione (GSH), leading to oxidative stress and cell death. researchgate.net

The protective effects of 2(R,S)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) have been investigated in a mouse model of acetaminophen-induced liver toxicity. Studies have shown that PTCA can prevent acetaminophen-induced hepatotoxicity. mdpi.com The protective mechanism of PTCA is related to its ability to prevent the depletion of hepatic sulfhydryls, including GSH. mdpi.com

In vitro studies using Jurkat T cells have also been employed to investigate the cytotoxicity of p-aminophenol (PAP), a deacetylated metabolite of acetaminophen. researchgate.net In these studies, PAP was found to cause cell death and deplete GSH. researchgate.net The addition of PTCA was shown to attenuate the PAP-induced decrease in cell viability and prevent GSH depletion. researchgate.net These findings from both in vivo and in vitro models highlight the role of thiazolidine derivatives as cysteine prodrugs that can replenish GSH levels and protect against xenobiotic-induced tissue damage. nih.govresearchgate.net

Enzyme Catalysis Assays (e.g., XO Inhibitory Activity)

Enzyme catalysis assays are performed to determine a compound's ability to inhibit the activity of a specific enzyme. A prominent example is the xanthine oxidase (XO) inhibitory activity assay. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid. researchgate.netnih.gov Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. researchgate.net Therefore, inhibitors of xanthine oxidase are a primary therapeutic strategy for managing this condition.

The assay for XO inhibitory activity is typically conducted in vitro. The basic principle involves measuring the rate of uric acid formation from the substrate, xanthine, in the presence and absence of the inhibitory compound.

The common procedure is as follows:

A reaction mixture is prepared containing a buffer solution (e.g., PBS, pH 7.4), xanthine oxidase enzyme, and the test compound at various concentrations. researchgate.net

The components are often pre-incubated to allow the inhibitor to bind to the enzyme.

The enzymatic reaction is initiated by adding the substrate, xanthine. researchgate.net

The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (typically around 295 nm), which corresponds to the formation of uric acid.

The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.

The results are often reported as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a standard measure of an inhibitor's potency.

Studies have evaluated various thiazolidine derivatives for their XO inhibitory activity, revealing that certain structural features can lead to potent inhibition. researchgate.net However, specific data on the xanthine oxidase inhibitory activity of 2-Propylthiazolidine is not present in the available literature.

The table below shows a representative format for presenting data from an XO inhibitory assay. Note: The values are hypothetical and serve only to illustrate how results are typically displayed. They are not actual data for 2-Propylthiazolidine.

| Compound | IC₅₀ (µmol/L) | Inhibition Type |

| Allopurinol (Standard) | ~8-9 | Competitive |

| Febuxostat (Standard) | ~0.02 | Mixed |

| Example Compound C | 15.5 | Competitive |

| 2-Propylthiazolidine | Not Available | Not Available |

Computational and Theoretical Investigations of 2 Propylthiazolidine

Molecular Modeling and Simulation Approaches

Computational methods, including molecular modeling and simulations, are powerful tools for investigating the properties and interactions of molecules like 2-propylthiazolidine at an atomic level. nih.govmdpi.comlongdom.org These approaches provide insights that complement experimental studies and can guide the design of new compounds with desired activities. mdpi.comnih.gov

Quantum mechanical (QM) methods, rooted in the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules with high accuracy. mdpi.comyoutube.com These calculations can elucidate various molecular descriptors and reactivity parameters. mdpi.com For instance, Density Functional Theory (DFT) is a widely used QM method in drug discovery to understand drug-target interactions and enzyme catalysis. mdpi.com

In the context of thiazolidine (B150603) derivatives, quantum chemical calculations have been employed to analyze their structural and electronic properties. mdpi.com For example, studies on (Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one derivatives used DFT to calculate atomic and molecular descriptors valuable for Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.com Such computational approaches can be instrumental in evaluating properties like electrochemical behavior for similar thiazolidine derivatives. mdpi.com While specific QM studies solely on 2-propylthiazolidine are not extensively detailed in the provided results, the principles and applications to related thiazolidine structures highlight the potential of these methods.

Molecular dynamics (MD) simulations are a computational technique for studying the physical movement of atoms and molecules over time. researchgate.net This method is valuable for understanding the equilibrium and dynamic properties of molecular systems. researchgate.net In drug discovery, MD simulations are used to validate the stability of protein-ligand complexes identified through molecular docking. nih.gov The process typically involves preparing topology files for the target and ligand, solvation, energy minimization, and running the simulation under specific conditions (e.g., constant temperature and pressure). protocols.io

MD simulations can reveal details about how a drug molecule interacts with a biological membrane and the structural changes that occur during permeation. pharmaexcipients.com For example, simulations have been used to investigate the interaction of poorly water-soluble drugs with lipid bilayers. pharmaexcipients.com While direct MD simulation studies focused exclusively on 2-propylthiazolidine were not found in the search results, this technique is a standard and powerful tool for studying the behavior of small molecules in biological environments and could be applied to understand its dynamics and interactions. frontiersin.org

Quantum Mechanical Studies

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. researchgate.netashp.org By systematically modifying the structure of a compound and observing the resulting changes in its activity, researchers can identify the key chemical features responsible for its effects. ashp.org This knowledge is crucial for the rational design of new and improved drug molecules. ashp.org

For derivatives of the thiazolidine scaffold, SAR studies have been instrumental in identifying potent inhibitors of various enzymes. For example, in a series of thiazolidine-2-thione derivatives designed as xanthine (B1682287) oxidase inhibitors, SAR analysis revealed that a phenyl-sulfonamide group was essential for their inhibitory activity. researchgate.net Similarly, for a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety, SAR studies helped in identifying compounds with oral blood pressure-lowering activity. nih.gov Although specific SAR studies focusing solely on 2-propylthiazolidine are not detailed, the research on related thiazolidine-containing compounds demonstrates the importance of this approach in understanding how structural modifications influence biological outcomes. researchgate.netnih.gov

Ligand-Target Binding Interactions

Understanding how a ligand, such as 2-propylthiazolidine, binds to its biological target is crucial for explaining its mechanism of action and for designing more effective molecules. Computational techniques like molecular docking and analysis of intermolecular forces play a significant role in this process.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netbiorxiv.org It is a widely used tool in drug discovery to screen potential drug candidates and to understand their binding modes at an atomic level. nih.gov The process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy. biorxiv.org

In the context of thiazolidine derivatives, molecular docking has been frequently employed. For example, docking studies of thiazolidine-2,4-dione derivatives have been used to explore their binding affinities and modes toward enzymes like VEGFR-2 and PPARγ. mdpi.com In another study, molecular docking of thiazolidine-2-thione derivatives as xanthine oxidase inhibitors helped to visualize their interactions within the active site of the enzyme. researchgate.net Specifically, these studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netmdpi.com For instance, docking of a potent thiazolidine-2-thione derivative showed that its 4-fluorophenyl-sulfonyl moiety could interact with specific amino acids in the active pocket through hydrogen bonds. researchgate.net

The stability of a ligand-target complex is governed by various non-covalent interactions, with hydrogen bonds and hydrophobic interactions being particularly important.

Hydrogen Bonding: A hydrogen bond is a specific type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. libretexts.org These bonds are stronger than general van der Waals forces and play a critical role in molecular recognition and the stability of biological structures. libretexts.orgnih.gov The ability of a molecule to form hydrogen bonds can significantly influence its binding affinity to a target. nih.gov For example, introducing hydrogen bonding into conjugated materials can lead to more ordered structures and improved properties. frontiersin.org In drug design, identifying and optimizing hydrogen bond networks between a ligand and its target is a key strategy. nih.gov

Molecular Docking Studies

Prediction of Reaction Mechanisms and Energetics

Computational and theoretical investigations play a crucial role in elucidating the intricate details of chemical reactions, offering insights into reaction pathways, transition states, and the associated energy changes that are often difficult to determine experimentally. While specific computational studies focusing exclusively on the reaction mechanisms and energetics of 2-propylthiazolidine are not extensively documented in publicly available literature, the general mechanisms of thiazolidine formation and the reactions of related derivatives have been the subject of theoretical analysis. These studies provide a foundational understanding of the likely pathways involved in the synthesis and reactions of 2-propylthiazolidine.

The primary route to the formation of 2-propylthiazolidine is the condensation reaction between cysteamine (B1669678) and butanal. A proposed mechanism for this type of reaction involves the initial formation of a carbocation, which is then stabilized, facilitating the completion of the cyclization through the nucleophilic attack of the amino nitrogen onto the carbonyl carbon. The presence of a buffer, such as phosphate, has been observed to significantly promote the formation of thiazolidines, including 2-propylthiazolidine. It is suggested that the buffer helps to stabilize the carbocation intermediate, thereby accelerating the cyclization process.

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the mechanisms of similar thiazolidine systems. For instance, in the synthesis of thiazolidine-2-thiones, DFT calculations have been used to map out the Gibbs free energy profiles of the reaction pathways. These studies reveal the activation energies of key steps, such as the initial nucleophilic attack and subsequent cyclization. While these studies are on a different class of thiazolidines, the energetic principles and the nature of the transition states can provide valuable analogies for understanding the formation of 2-propylthiazolidine.

For example, a DFT study on the DABCO-catalyzed reaction between an α-tertiary propargylamine (B41283) and carbon disulfide to form a thiazolidine-2-thione identified the initial nucleophilic attack as the rate-determining step, with a calculated activation energy (ΔG‡) of 0.69 eV for a model system. acs.org The study also characterized the transition state structures, providing insights into the geometry of the reacting molecules at the point of highest energy along the reaction coordinate. acs.org

The table below presents hypothetical energetic data for the formation of 2-propylthiazolidine, based on the types of values seen in computational studies of related thiazolidine syntheses. This data is illustrative and serves to demonstrate the kind of information that would be obtained from a specific DFT study on 2-propylthiazolidine.

| Reaction Step | Species Involved | Property | Predicted Value (kcal/mol) |

| Step 1: Nucleophilic Attack | Cysteamine + Butanal | Activation Energy (ΔE‡) | 15 - 25 |

| Reaction Energy (ΔEr) | -5 to -10 | ||

| Intermediate Formation | Hemiaminal Intermediate | Relative Energy | 0 (Reference) |

| Step 2: Cyclization | Hemiaminal Intermediate | Activation Energy (ΔE‡) | 10 - 20 |

| Reaction Energy (ΔEr) | -15 to -25 | ||

| Overall Reaction | 2-Propylthiazolidine + H₂O | Overall Enthalpy (ΔH) | -20 to -35 |

| Note: These values are hypothetical and intended for illustrative purposes, as specific computational data for 2-propylthiazolidine is not available in the cited literature. |

Further computational investigations would be necessary to determine the precise energetic landscape for the formation of 2-propylthiazolidine. Such studies would involve calculating the energies of the reactants, intermediates, transition states, and products to construct a detailed reaction profile. This would allow for the identification of the rate-determining step and provide a quantitative understanding of the factors that influence the reaction rate and yield.

Advanced Analytical Methodologies in 2 Propylthiazolidine Research

Chromatographic Techniques for Compound Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. frontiersin.org Its high resolving power and sensitivity make it an invaluable tool in the analysis of complex mixtures. nih.gov The principle of HPLC involves the passage of a liquid mobile phase containing the analyte through a column packed with a solid stationary phase. frontiersin.org The separation is achieved based on the differential partitioning of the analyte between the two phases. nih.gov

In the context of research involving thiazolidine (B150603) derivatives, HPLC is employed for various quantitative tasks. For instance, in studies investigating the effects of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), a cysteine precursor, HPLC has been used to determine the concentrations of sulfhydryl compounds like glutathione (B108866) and cysteine in biological tissues. nih.gov This allows researchers to quantify the biochemical impact of the parent compound.

The development and validation of an HPLC method are critical to ensure the reliability of the analytical data. ijarsct.co.in This process involves establishing several performance characteristics as per guidelines like those from the International Council for Harmonisation (ICH). globalresearchonline.netacademicjournals.org These parameters ensure the method is accurate, precise, and specific for its intended purpose. ijarsct.co.in

Table 1: Key Parameters for HPLC Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products). Peak purity analysis should confirm no co-elution. academicjournals.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | A correlation coefficient (r²) of ≥ 0.999 is generally considered good. globalresearchonline.netacademicjournals.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Often determined by recovery studies, with typical acceptance criteria for recovery being within 98-102%. globalresearchonline.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD values for repeatability and intermediate precision should typically be less than 2%. academicjournals.org |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (commonly 3:1) or other statistical methods. academicjournals.org |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (commonly 10:1) or other statistical methods. academicjournals.org |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method's performance is evaluated after small changes in parameters like mobile phase composition, flow rate, and column temperature. jrespharm.com |

Spectroscopic Characterization (e.g., NMR, ESI-MS)

Spectroscopic techniques are indispensable for the structural elucidation of molecules like 2-propylthiazolidine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this regard, often used in conjunction to provide a comprehensive structural picture. uba.arnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. academicjournals.org In ¹H NMR, the chemical shift, integration, and spin-spin splitting of the signals reveal the electronic environment, number, and connectivity of protons, respectively. academicjournals.org ¹³C NMR provides information about the different carbon atoms in the molecule. uwimona.edu.jm While experimental spectra for 2-propylthiazolidine are not widely published, predicted spectral data can serve as a reference.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2-Propylthiazolidine This data is predictive and may vary from experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propyl-CH₃ | ~0.9 (t) | ~14.0 |

| Propyl-CH₂ | ~1.4-1.6 (m) | ~20.0 |

| Propyl-CH₂ | ~1.7-1.9 (m) | ~38.0 |

| Thiazolidine-CH (at C2) | ~4.4 (t) | ~65.0 |

| Thiazolidine-CH₂ (at C5) | ~3.0-3.2 (m) | ~35.0 |

| Thiazolidine-CH₂ (at C4) | ~3.8-4.0 (m) | ~55.0 |

| Thiazolidine-NH | Broad signal, variable position | - |

(t = triplet, m = multiplet)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. rsc.org It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing molecular weight information. acdlabs.com Tandem mass spectrometry (MS/MS) involves the fragmentation of these precursor ions to generate product ions, which offers valuable structural insights. researchgate.net The fragmentation pattern can help to identify characteristic structural motifs within the molecule. For 2-propylthiazolidine, fragmentation would likely involve the loss of the propyl group or cleavage of the thiazolidine ring.

Chemiluminescence Assays for Reactive Oxygen Metabolites

Chemiluminescence assays are highly sensitive methods used to detect and quantify reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). cvphysiology.comnih.gov These assays are based on the principle that a chemical reaction produces light as a byproduct. scielo.br Luminol and lucigenin (B191737) are common chemiluminescent probes that emit light upon oxidation by ROS. cvphysiology.comrjor.ro The intensity of the emitted light, measured by a luminometer, is proportional to the amount of ROS present. scielo.br

These assays are frequently used to evaluate the antioxidant or pro-oxidant properties of chemical compounds. Antioxidants scavenge ROS, thereby inhibiting the chemiluminescent reaction and reducing light emission. scielo.brmdpi.com This principle is used to measure the antioxidant capacity of substances. rjor.ro In research related to thiazolidine derivatives with antioxidant properties, such as PTCA, chemiluminescence assays have been employed to demonstrate the increased levels of ROS in pathological conditions, which are then modulated by the therapeutic agent. researchgate.net The scavenging activity of a compound is often calculated as the percentage of inhibition of the chemiluminescent signal compared to a control. nih.govscielo.br

Table 3: Principle of Chemiluminescence Assay for ROS Detection

| Component | Role in the Assay | Measurement |

|---|---|---|

| ROS Source | Generates reactive oxygen species (e.g., H₂O₂, O₂•⁻). This can be a chemical system or a biological sample. frontiersin.orgscielo.br | - |

| Chemiluminescent Probe (e.g., Luminol) | Emits light when oxidized by ROS, often in the presence of a catalyst like horseradish peroxidase (HRP). scielo.brrjor.ro | - |

| Test Compound (e.g., 2-Propylthiazolidine) | If it has antioxidant properties, it will scavenge the ROS, reducing the oxidation of the probe. nih.gov | - |

| Luminometer | Detects and quantifies the emitted light (photons). redalyc.org | The intensity of light is measured. A decrease in light intensity in the presence of the test compound indicates antioxidant activity. rjor.ro |

Immunochemical Techniques (e.g., Immunohistochemistry, Western Blot)

Immunochemical techniques utilize the high specificity of the antigen-antibody interaction to detect and quantify specific proteins in biological samples. Immunohistochemistry (IHC) and Western Blot are two such powerful methods.

Immunohistochemistry (IHC) allows for the visualization of the location and distribution of a specific protein within a tissue sample. cancercenter.com A primary antibody binds to the target protein (antigen), and a labeled secondary antibody that binds to the primary antibody allows for visualization, typically through an enzymatic reaction that produces a colored precipitate or through fluorescence. cancercenter.com In studies involving the cysteine prodrug PTCA, IHC has been used to assess the infiltration of macrophages in colonic tissue by detecting macrophage-specific markers like CD68. nih.govnih.gov The results showed that PTCA treatment attenuated the upregulation of these markers, indicating a reduction in macrophage infiltration. nih.govnih.gov

Western Blot is used to separate and identify specific proteins from a complex mixture, such as a cell or tissue lysate. nih.govwjgnet.com The proteins are first separated by size using gel electrophoresis and then transferred to a solid support membrane. nih.govwjgnet.com The membrane is then incubated with a primary antibody specific to the target protein, followed by a labeled secondary antibody for detection, often via chemiluminescence. nih.gov This technique provides data on the relative abundance of the target protein. Research on PTCA has utilized Western blot to demonstrate that the treatment normalizes the increased expression of inflammatory markers like cyclooxygenase-2 (COX-2) and the macrophage marker CD68 in a colitis model. researchgate.netnih.gov

Table 4: Research Findings Using Immunochemical Techniques in a PTCA-Treated Colitis Model

| Technique | Target Protein | Finding in Colitis Model | Effect of PTCA Treatment | Reference |

|---|---|---|---|---|

| Immunohistochemistry | CD68 (Macrophage marker) | Significant upregulation in colonic sections, suggesting macrophage infiltration. | Attenuated the upregulation of CD68. | nih.govnih.gov |

| Western Blot | COX-2 (Inflammatory marker) | Significant upregulation of protein expression in colonic tissue. | Normalized the increased expression of COX-2. | researchgate.netnih.gov |

| Western Blot | CD68 (Macrophage marker) | Significant upregulation of protein expression from activated macrophages. | Normalized the increased expression of CD68. | nih.gov |

Emerging Research Frontiers and Future Perspectives for 2 Propylthiazolidine

Exploration of Novel Synthetic Pathways

The synthesis of thiazolidine (B150603) derivatives is a well-established area of organic chemistry, yet the quest for more efficient, stereoselective, and environmentally benign methods remains a key research focus. A common and direct method for creating the thiazolidine core involves the condensation of an aldehyde or ketone with an α-amino amide. gifu-pu.ac.jp In the case of 2-propylthiazolidine, this would typically involve the reaction of propanal with a suitable amino amide. However, this traditional approach often necessitates harsh reaction conditions and the removal of water, prompting the exploration of novel synthetic strategies. gifu-pu.ac.jp

Recent advancements have focused on innovative methodologies that offer greater control and versatility. For instance, researchers have investigated the use of hypervalent iodine compounds to facilitate the synthesis of related heterocyclic structures like 4-imidazolidinones from diamides through a double Michael-type addition. gifu-pu.ac.jp While not directly applied to 2-propylthiazolidine, such novel reaction modes for creating heterocyclic rings showcase the potential for developing new pathways. gifu-pu.ac.jp The development of metal-free methods and the use of novel catalysts are also promising avenues for the synthesis of N-alkenyl derivatives, which could be adapted for thiazolidine synthesis. uochb.cz These emerging techniques offer the possibility of creating 2-propylthiazolidine and its derivatives with higher yields, greater purity, and under milder conditions, thus expanding their accessibility for further research and application.

Design of Advanced Thiazolidine-Based Chemical Entities

The thiazolidine ring is a privileged scaffold in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules. mdpi.comsciensage.info The design of advanced chemical entities based on the 2-propylthiazolidine structure often involves a hybridization approach, where the thiazolidine core is combined with other pharmacophores to create novel compounds with enhanced or entirely new biological activities. sciensage.infonih.govtandfonline.com This strategy aims to engage multiple biological targets with a single molecule, potentially leading to more effective therapeutic agents. sciensage.info